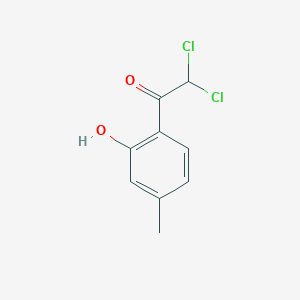

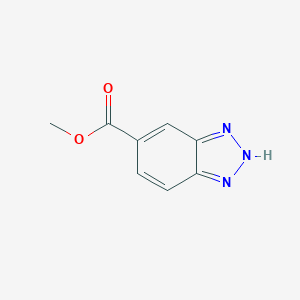

3-Amino-2-(4-methylphenylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related amino acid derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been efficiently carried out from 4-aminobenzoic acid, showcasing the potential for synthesizing complex molecules like 3-Amino-2-(4-methylphenylamino)benzoic acid. These processes involve regioselective amidomethylation and subsequent reactions to introduce protective groups, illustrating a method that could be adapted for the synthesis of 3-Amino-2-(4-methylphenylamino)benzoic acid (Pascal et al., 2000).

Molecular Structure Analysis

The structural characterization of similar azo-benzoic acids using spectroscopic techniques such as NMR, UV-VIS, and IR, alongside theoretical methods like density functional theory (DFT), provides insight into the molecular structure analysis of 3-Amino-2-(4-methylphenylamino)benzoic acid. Such analyses reveal the impact of molecular geometry on the compound's properties and reactivity (Baul et al., 2009).

Chemical Reactions and Properties

Research on derivatives of 1-[N-(benzyl)amino]-methyl-H-phosphinic acid and their reactions provides examples of the types of chemical reactions 3-Amino-2-(4-methylphenylamino)benzoic acid might undergo, such as acylation and formation of secondary amines (Goldeman & Boduszek, 2009).

Physical Properties Analysis

The synthesis and characterization of triorganotin(IV) azo-carboxylates derived from amino benzoic acids shed light on the physical properties of such compounds, including crystal structure and solubility, which are critical for understanding the behavior of 3-Amino-2-(4-methylphenylamino)benzoic acid in various environments (Roy et al., 2016).

Chemical Properties Analysis

The investigation of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid and its Raman spectroscopic analysis provides a basis for understanding the chemical properties of 3-Amino-2-(4-methylphenylamino)benzoic acid, including its reactivity and stability under various conditions (Kurt et al., 2011).

Scientific Research Applications

Peptide Synthesis Amino acids derived from benzoic acid, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), serve as essential building blocks for peptidomimetics and pseudopeptide synthesis. Their unique structure allows for the creation of novel peptides with significant biological activity, illustrating the versatility of amino benzoic acids in the development of therapeutic agents (Pascal et al., 2000).

Metal–Organic Frameworks The application of amino benzoic acid derivatives in creating metal–organic frameworks (MOFs) highlights their significance in material science. The synthesis of Fe(II) and Cu(II) complexes using amino benzoic acids as ligands demonstrates their potential in constructing MOFs with unique properties, such as magnetic behavior, which could be useful in various technological applications (Laye & Sañudo, 2009).

Bioorthogonal Labeling and Peptide Synthesis The synthesis of tetrazine-containing amino acid derivatives for peptide modification and live cell labeling showcases the innovative use of amino benzoic acids in bioorthogonal chemistry. Such compounds enable the study of biological processes in real time, offering insights into the dynamics of cancer cells and the potential for targeted therapy (Ni et al., 2015).

Microbial Biosynthesis Exploring the microbial biosynthesis of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli introduces a sustainable approach to producing this crucial compound. By engineering a co-culture system, researchers were able to significantly increase the production of 3AB, demonstrating the potential of microbial systems in the biotechnological production of complex organic molecules (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name |

3-amino-2-(4-methylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBSDNXVFGONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587532 |

Source

|

| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(4-methylphenylamino)benzoic acid | |

CAS RN |

116702-65-9 |

Source

|

| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-methylphenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)

![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)